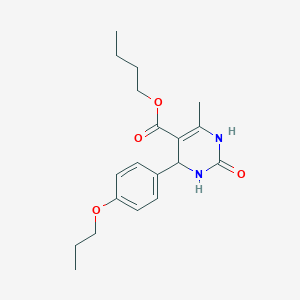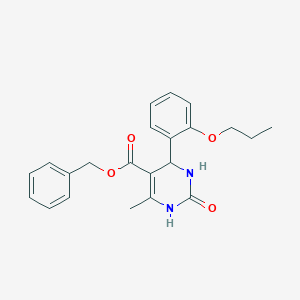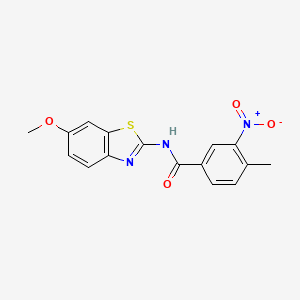![molecular formula C22H17N5O4 B11705401 (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705401.png)
(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a phenoxyphenyl hydrazinylidene moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions. The subsequent steps involve the introduction of the nitrophenyl and phenoxyphenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as halogens. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in inflammatory or cancer pathways, leading to reduced disease progression.
相似化合物的比较
When compared to similar compounds, (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups. Similar compounds include:
(4E)-5-methyl-2-(4-aminophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: Differing by the presence of an amino group instead of a nitro group.
(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: Differing by the presence of a methoxy group instead of a phenoxy group. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C22H17N5O4 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
5-methyl-2-(4-nitrophenyl)-4-[(4-phenoxyphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N5O4/c1-15-21(22(28)26(25-15)17-9-11-18(12-10-17)27(29)30)24-23-16-7-13-20(14-8-16)31-19-5-3-2-4-6-19/h2-14,25H,1H3 |
InChI 键 |
QZHQZWCETPHZSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705325.png)



![2-{[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B11705366.png)
![2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
![(5Z)-3-(3-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11705369.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide](/img/structure/B11705373.png)
![[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11705377.png)
![(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11705378.png)

![ethyl (2E)-3-[(4-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-3-oxopropanoate](/img/structure/B11705382.png)

